molecular formula C22H21N5O3 B10947146 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(1H-indol-3-ylmethyl)benzamide

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(1H-indol-3-ylmethyl)benzamide

Cat. No.: B10947146
M. Wt: 403.4 g/mol
InChI Key: UOQZTLPKJGPVAS-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(1H-indol-3-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(1H-indol-3-ylmethyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a diketone. The nitro group is introduced via nitration, and the indole moiety is synthesized through Fischer indole synthesis. The final step involves coupling the pyrazole and indole derivatives with benzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(1H-indol-3-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of substituted benzamides.

Scientific Research Applications

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(1H-indol-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(1H-indol-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The nitro group and indole moiety play crucial roles in its biological activity, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring, an indole moiety, and a benzamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(1H-indol-3-ylmethyl)benzamide

InChI

InChI=1S/C22H21N5O3/c1-14-21(27(29)30)15(2)26(25-14)13-16-6-5-7-17(10-16)22(28)24-12-18-11-23-20-9-4-3-8-19(18)20/h3-11,23H,12-13H2,1-2H3,(H,24,28)

InChI Key

UOQZTLPKJGPVAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NCC3=CNC4=CC=CC=C43)C)[N+](=O)[O-]

Origin of Product

United States

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